4-N-(4-fluorophenyl)-2-N-[(Z)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine
Overview
Description
4-N-(4-fluorophenyl)-2-N-[(Z)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with various functional groups, including a fluorophenyl group, a methoxy-nitrophenyl group, and a piperidinyl group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(4-fluorophenyl)-2-N-[(Z)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Triazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: The fluorophenyl, methoxy-nitrophenyl, and piperidinyl groups are introduced through various substitution reactions, often involving the use of catalysts and specific reagents to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-N-(4-fluorophenyl)-2-N-[(Z)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the nitro group can yield aniline derivatives.
Scientific Research Applications
4-N-(4-fluorophenyl)-2-N-[(Z)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-N-(4-fluorophenyl)-2-N-[(Z)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-N-(4-chlorophenyl)-2-N-[(Z)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine
- 4-N-(4-bromophenyl)-2-N-[(Z)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine
Uniqueness
The uniqueness of 4-N-(4-fluorophenyl)-2-N-[(Z)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine lies in its specific substitution pattern, which can influence its reactivity, biological activity, and potential applications. The presence of the fluorine atom, for example, can enhance its metabolic stability and binding affinity to certain targets compared to its chloro or bromo analogs.
Properties
IUPAC Name |
4-N-(4-fluorophenyl)-2-N-[(Z)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN8O4/c1-38-22-11-9-19(35(36)37)15-21(22)23-12-10-20(39-23)16-28-33-25-30-24(29-18-7-5-17(27)6-8-18)31-26(32-25)34-13-3-2-4-14-34/h5-12,15-16H,2-4,13-14H2,1H3,(H2,29,30,31,32,33)/b28-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCYSVJDRUNUEO-NTFVMDSBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC3=NC(=NC(=N3)NC4=CC=C(C=C4)F)N5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N\NC3=NC(=NC(=N3)NC4=CC=C(C=C4)F)N5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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